molecular formula C7H13ClF3N B15238055 (S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hcl

(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B15238055
M. Wt: 203.63 g/mol
InChI Key: KUXNOAUBDNRTEA-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride is a chiral amine compound with a cyclopentyl group and a trifluoromethyl group attached to the ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentyl bromide and 2,2,2-trifluoroethylamine.

    Nucleophilic Substitution: Cyclopentyl bromide undergoes nucleophilic substitution with 2,2,2-trifluoroethylamine in the presence of a base such as sodium hydride or potassium carbonate.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution using a chiral acid or base to obtain the (S)-enantiomer.

    Hydrochloride Formation: The (S)-enantiomer is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted ethanamines.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis due to its chiral nature.

    Synthesis: Employed in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.

    Protein Interaction: Studied for its interactions with proteins and other biomolecules.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

Industry

    Material Science: Utilized in the development of novel materials with unique properties.

    Chemical Manufacturing: Used as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of (S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The cyclopentyl group provides steric hindrance, influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-2,2,2-trifluoroethan-1-amine: Lacks the chiral center and hydrochloride salt form.

    1-Cyclopentyl-2,2,2-trifluoroethanol: Contains a hydroxyl group instead of an amine group.

    2,2,2-Trifluoroethylamine: Lacks the cyclopentyl group.

Uniqueness

(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its combination of a chiral center, trifluoromethyl group, and cyclopentyl group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and chiral selectivity, making it valuable in various applications.

Properties

Molecular Formula

C7H13ClF3N

Molecular Weight

203.63 g/mol

IUPAC Name

(1S)-1-cyclopentyl-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H12F3N.ClH/c8-7(9,10)6(11)5-3-1-2-4-5;/h5-6H,1-4,11H2;1H/t6-;/m0./s1

InChI Key

KUXNOAUBDNRTEA-RGMNGODLSA-N

Isomeric SMILES

C1CCC(C1)[C@@H](C(F)(F)F)N.Cl

Canonical SMILES

C1CCC(C1)C(C(F)(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.